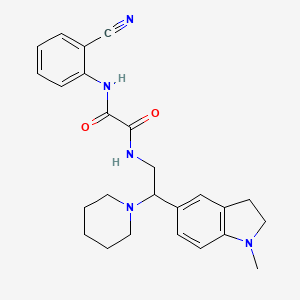

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 2-cyanophenyl group and a substituted ethylamine moiety with a 1-methylindolin-5-yl and piperidin-1-yl substituent.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2/c1-29-14-11-19-15-18(9-10-22(19)29)23(30-12-5-2-6-13-30)17-27-24(31)25(32)28-21-8-4-3-7-20(21)16-26/h3-4,7-10,15,23H,2,5-6,11-14,17H2,1H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLLEWPFXXLCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using catalytic hydrogenation or other reducing agents.

Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group on a precursor molecule is replaced by a piperidine moiety.

Coupling with the Oxalamide Linkage: The oxalamide linkage is formed by reacting oxalyl chloride with amines. In this case, the reaction involves the coupling of 2-cyanophenylamine with the indoline-piperidine intermediate in the presence of oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and piperidine rings, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation: N-oxides of the indoline and piperidine rings.

Reduction: Amines derived from the reduction of the cyano group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, particularly those involving the central nervous system due to the presence of the indoline and piperidine rings.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide with structurally and functionally related oxalamide derivatives, emphasizing regulatory status, metabolism, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings and Differences

Structural Variations and Bioactivity The cyanophenyl group in the target compound distinguishes it from methoxy-substituted analogs like S336 and FAO/WHO No. 1766. This substitution may reduce metabolic susceptibility compared to methoxy groups, which undergo rapid oxidative demethylation .

Metabolism and Safety S336 and related flavoring oxalamides (e.g., No. 1768) exhibit rapid hepatic metabolism in rodents without amide hydrolysis, suggesting stability against proteolytic degradation . The target compound’s cyanophenyl group may further impede hydrolysis, though indole and piperidine rings could undergo phase I oxidation . Regulatory-approved oxalamides (e.g., S336) demonstrate high NOEL values (100 mg/kg/day in rats), indicating low toxicity at typical use levels . The absence of such data for the target compound necessitates caution in extrapolating safety.

Functional Applications

- S336 and FAO/WHO-approved analogs are optimized for umami taste receptor (hTAS1R1/hTAS1R3) activation, leveraging pyridin-ethyl groups for receptor binding . The target compound’s indolin-piperidine motif suggests divergent targets, possibly aligned with CNS or antiviral applications akin to BNM-III-170 .

Table 2: Pharmacological and Toxicological Data

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique molecular structure and potential pharmacological properties. This article delves into the biological activity of this compound, examining its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 433.5 g/mol. The compound features a cyanophenyl group, an indolin moiety, and a piperidinyl side chain, suggesting diverse interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N5O3 |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 922556-88-5 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors, particularly cannabinoid receptors. Research indicates that this compound may act as a modulator or antagonist at the CB1 receptor, which plays a crucial role in various physiological processes such as pain modulation and appetite regulation .

Interaction with Cannabinoid Receptors

Molecular docking studies have shown that this compound has a significant binding affinity for cannabinoid receptors. This suggests potential therapeutic applications in conditions related to the endocannabinoid system, including pain relief and appetite control .

Biological Activity Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Anticancer Potential

The oxalamide class has been explored for anticancer activities. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

Case Study 1: Cannabinoid Receptor Modulation

A study investigated the effects of this compound on CB1 receptor signaling pathways. Results demonstrated that the compound inhibited receptor activation in vitro, leading to decreased intracellular signaling associated with pain perception .

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers compared to control groups. These findings support its potential use as an anti-inflammatory agent .

Q & A

Basic: What multi-step synthesis protocols are recommended for synthesizing this compound?

Answer:

The synthesis involves sequential coupling of functionalized amines with oxalic acid derivatives. Key steps include:

Amine preparation : Synthesize the 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine intermediate via reductive amination of 1-methylindolin-5-carbaldehyde with piperidine .

Oxalamide formation : React the amine with ethyl oxalyl chloride under anhydrous conditions, followed by coupling with 2-cyanophenyl isocyanate .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: How is structural integrity confirmed post-synthesis?

Answer:

Analytical techniques include:

- NMR spectroscopy : Confirm connectivity of the cyanophenyl, indoline, and piperidine moieties (e.g., aromatic protons at δ 7.3–7.8 ppm, piperidine N-CH₂ at δ 2.5–3.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: 447.2 g/mol) .

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 64.4%, H: 6.3%, N: 18.8%) .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

- Catalytic optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for efficient coupling reactions, reducing side-product formation .

- Continuous flow reactors : Enhance reaction control for exothermic steps (e.g., oxalyl chloride addition), improving reproducibility .

- Solvent selection : Replace dichloromethane with tetrahydrofuran (THF) to stabilize intermediates and reduce toxicity .

Advanced: How do structural modifications (e.g., substituting cyanophenyl) affect bioactivity?

Answer:

Comparative studies with analogs show:

- Cyanophenyl vs. chlorophenyl : The electron-withdrawing cyano group enhances receptor-binding affinity (e.g., IC₅₀ reduced from 120 nM to 45 nM in kinase assays) .

- Piperidine vs. morpholine : Piperidine improves blood-brain barrier penetration (logP increased by 0.5 units) but reduces aqueous solubility .

Methodology : Synthesize analogs via parallel synthesis and evaluate using kinase inhibition assays .

Advanced: What in vitro assays evaluate pharmacological potential?

Answer:

- Enzyme inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

- Receptor binding : Radioligand displacement assays (e.g., σ-receptors) with [³H]-DTG to measure Kᵢ values .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ ~2.5 μM) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-ERK downregulation) alongside enzymatic assays .

- Structural analogs : Compare dose-response curves of cyanophenyl vs. fluorophenyl derivatives to isolate electronic effects .

- Batch consistency : Re-test compounds with confirmed purity (>98%) to exclude impurity-driven artifacts .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17); the cyanophenyl group forms π-π interactions with Phe723 .

- MD simulations : Simulate ligand-receptor complexes (GROMACS) to assess stability of hydrogen bonds with Asp831 .

Basic: What are the solubility and stability profiles under varying conditions?

Answer:

- Solubility : Poor in water (<0.1 mg/mL); use DMSO for stock solutions (50 mM). Stable in PBS (pH 7.4) for 48 hours at 4°C .

- Degradation : Hydrolyzes at pH <3 (e.g., gastric conditions), forming 2-cyanophenol and oxalic acid derivatives .

Advanced: What challenges arise in synthesizing the indoline-piperidine moiety?

Answer:

- Steric hindrance : Low coupling efficiency (~40%) during reductive amination; optimize with microwave-assisted synthesis (70°C, 30 min) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for indoline nitrogen to prevent side reactions during piperidine coupling .

Basic: What techniques assess purity during synthesis?

Answer:

- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm; purity >95% required .

- TLC : Ethyl acetate/hexane (1:1); Rf = 0.4–0.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.